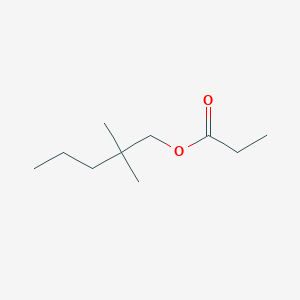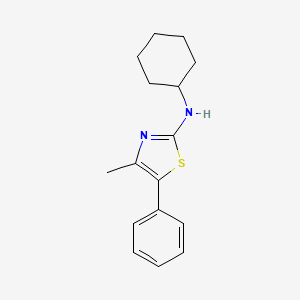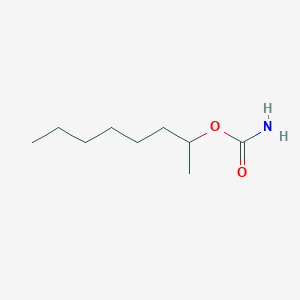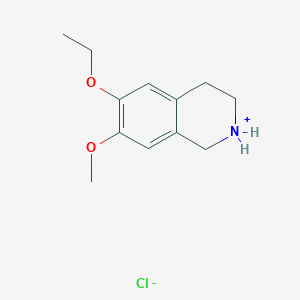
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione typically involves the reaction of appropriate thiourea derivatives with sulfur sources under controlled conditions. One common method includes the reaction of dimethylthiourea with sulfur monochloride in an inert solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazolidine derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4-Thiadiazolidine-2-thione
- 1,3,4-Thiadiazolidine-2,5-dithione
- 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Uniqueness
2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6317-20-0 |
|---|---|
Formule moléculaire |
C4H6N2S3 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
2,4-dimethyl-1,2,4-thiadiazolidine-3,5-dithione |
InChI |
InChI=1S/C4H6N2S3/c1-5-3(7)6(2)9-4(5)8/h1-2H3 |
Clé InChI |
XDHFBXPSENUSDY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)N(SC1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)


![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)

![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)
